Levomedetomidine-13C,d3 (hydrochloride) Levomedetomidine-13C,d3 (hydrochloride)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16652598
InChI: InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/t11-;/m1./s1/i3+1D3;
SMILES:
Molecular Formula: C13H17ClN2
Molecular Weight: 240.75 g/mol

Levomedetomidine-13C,d3 (hydrochloride)

CAS No.:

Cat. No.: VC16652598

Molecular Formula: C13H17ClN2

Molecular Weight: 240.75 g/mol

* For research use only. Not for human or veterinary use.

Levomedetomidine-13C,d3 (hydrochloride) -

Specification

Molecular Formula C13H17ClN2
Molecular Weight 240.75 g/mol
IUPAC Name 5-[(1R)-2,2,2-trideuterio-1-(2,3-dimethylphenyl)(213C)ethyl]-1H-imidazole;hydrochloride
Standard InChI InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/t11-;/m1./s1/i3+1D3;
Standard InChI Key VPNGEIHDPSLNMU-JRNCIYKXSA-N
Isomeric SMILES [2H][13C]([2H])([2H])[C@H](C1=CC=CC(=C1C)C)C2=CN=CN2.Cl
Canonical SMILES CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl

Introduction

Chemical and Structural Characteristics

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC13H17ClN2\text{C}_{13}\text{H}_{17}\text{ClN}_{2}
Molecular Weight240.75 g/mol
IUPAC Name5-[(1R)-2,2,2-trideuterio-1-(2,3-dimethylphenyl)(2-13C)ethyl]-1H-imidazole;hydrochloride
Canonical SMILESCC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl
PubChem CID163322211

Isotopic Labeling Strategy

The incorporation of carbon-13 and deuterium achieves two objectives:

  • Metabolic Tracing: Carbon-13 allows detection via mass spectrometry, distinguishing the compound from endogenous molecules.

  • Kinetic Isotope Effect Mitigation: Deuterium’s minimal kinetic isotope effect ensures the labeled compound’s pharmacokinetics mirror the unlabeled parent drug .

Mechanism of Action

Alpha-2 Adrenergic Receptor Agonism

Like levomedetomidine, the labeled derivative binds preferentially to alpha-2 adrenergic receptors (α2:α1\alpha_2:\alpha_1 selectivity ratio > 1,600:1). Activation of these receptors in the locus coeruleus and spinal cord inhibits norepinephrine release, producing dose-dependent sedation and analgesia . At higher concentrations, the compound exhibits peripheral vasoconstrictive effects due to α2B\alpha_{2B}-receptor activation in vascular smooth muscle .

Synthesis and Analytical Characterization

Synthetic Methodology

Synthesis involves nucleophilic substitution reactions to introduce deuterium at the ethyl group and carbon-13 at the benzylic position. Key steps include:

  • Deuteration: Reaction of levomedetomidine with deuterated reagents (e.g., D2O\text{D}_2\text{O}) under acidic catalysis.

  • Carbon-13 Incorporation: Use of 13C ^{13}\text{C}-labeled ethyl iodide in a Grignard reaction.

  • Salt Formation: Precipitation with hydrochloric acid to yield the hydrochloride salt.

Reaction yields typically range from 65–75%, with purity > 98% confirmed by nuclear magnetic resonance spectroscopy.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Plasma concentrations of Levomedetomidine-13C,d3 are quantified using HPLC-MS/MS with a triple-quadrupole detector . The method employs:

  • Chromatographic Conditions: Chiral column (e.g., Chiralpak AD-H), mobile phase of 10 mM ammonium acetate (pH 4.5) and acetonitrile with 0.1% formic acid .

  • Mass Transitions: Precursor ion m/zm/z 201.2 → product ion m/zm/z 95.1 for levomedetomidine; internal standard d3d_3-medetomidine at m/zm/z 204.2 → 98.05 .

Table 2: HPLC-MS/MS Validation Parameters

ParameterValue
Linear Range0.10–50.0 ng/mL
Accuracy94.4–99.8%
Intraday Precision< 8% RSD
LOD0.05 ng/mL

Pharmacokinetic and Metabolic Research

Distribution and Clearance

In ovine models, intramuscular administration of levomedetomidine analogs shows rapid absorption (TmaxT_{\text{max}} = 15–30 minutes) and extensive tissue distribution . The labeled compound’s volume of distribution (VdV_d) exceeds 2 L/kg, indicating high lipid solubility and CNS penetration .

Metabolic Pathways

Levomedetomidine-13C,d3 undergoes hepatic metabolism via cytochrome P450 2A6 (CYP2A6)-mediated hydroxylation, followed by glucuronidation. Isotopic labeling enables precise tracking of metabolites such as 3-hydroxylevomedetomidine-glucuronide, which accounts for 70% of urinary excretion.

Applications in Anesthetic Research

Sedative Protocols

Studies in sheep demonstrate that co-administration with MK-467 (a peripheral α2\alpha_2-antagonist) mitigates the hypertensive phase of levomedetomidine while preserving sedation . For example, a dose of 300 μg/kg MK-467 reduces mean arterial pressure by 22% compared to levomedetomidine alone .

Veterinary Medicine

The compound’s stability under physiological conditions makes it valuable for prolonged sedation in large animals. Research shows that labeled levomedetomidine, combined with ketamine, provides 90 minutes of effective sedation in sheep with minimal respiratory depression .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator